3-fluoro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of related fluorinated benzamide compounds typically involves multi-step chemical reactions, starting from specific phenyl or pyrrolidin precursors. These processes may include nucleophilic substitution reactions, amidation, and the introduction of fluorine or methoxy groups at strategic positions on the benzene ring or the pyrrolidine nucleus to achieve the desired structural features and pharmacological properties (Schroeder et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of fluorinated benzamides reveals crucial insights into their geometry, electronic distribution, and potential interaction sites. X-ray diffraction (XRD) and density functional theory (DFT) calculations are commonly employed to determine the crystal structure and optimize the molecular geometry. These analyses provide detailed information on bond lengths, angles, and the overall three-dimensional arrangement of atoms, which are vital for understanding the compound's chemical behavior and biological activity (Huang et al., 2021).
Chemical Reactions and Properties
Fluorinated benzamides can undergo various chemical reactions, including nucleophilic aromatic substitution, which is often utilized to introduce or modify the fluorine-containing moiety. The presence of fluorine significantly affects the compound's reactivity by altering the electron density distribution on the benzene ring, thereby influencing its chemical behavior in biological systems and during synthetic transformations (Meiresonne et al., 2015).
Physical Properties Analysis
The physical properties of fluorinated benzamides, including melting points, solubility, and crystallinity, are critical for their formulation and application in pharmaceuticals. These characteristics are influenced by the molecular structure, particularly the substituents' nature and position on the benzene ring and the pyrrolidine nucleus. Such properties are essential for predicting the compound's behavior in different solvents and under various conditions, impacting its stability, storage, and handling (Donnelly et al., 2008).
properties
IUPAC Name |
3-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-24-16-7-5-15(6-8-16)21-11-14(10-17(21)22)20-18(23)12-3-2-4-13(19)9-12/h2-9,14H,10-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAUNATUUNFZLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
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